Cas no 142147-98-6 (Dihydro Montelukast Sodium Salt)

ジヒドロモンテルカストナトリウム塩は、ロイコトリエン受容体拮抗薬の一種であり、主に喘息やアレルギー性鼻炎の治療に用いられる。この化合物は、モンテルカストの活性代謝物であり、より高い安定性と生体利用効率を示すことが特徴である。化学的には、シス体とトランス体の異性体が存在し、特にシス体が強い薬理活性を有する。その構造的特徴から、標的受容体への親和性が高く、長時間にわたる効果が期待できる。また、水溶性が向上しているため、製剤化の際の利便性も優れている。研究用途や医薬品開発における中間体としての利用価値が高い。

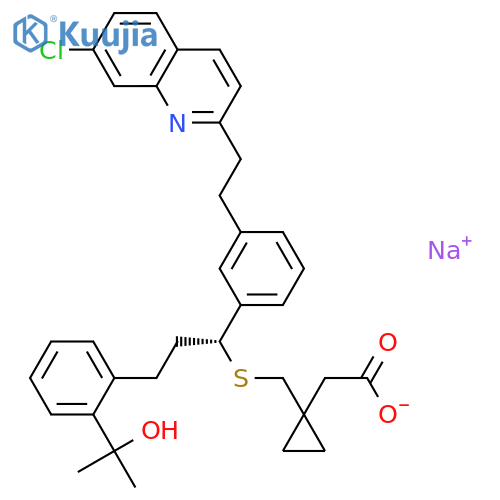

142147-98-6 structure

商品名:Dihydro Montelukast Sodium Salt

CAS番号:142147-98-6

MF:C35H37NO3SCl-.Na+

メガワット:610.18098

CID:824809

Dihydro Montelukast Sodium Salt 化学的及び物理的性質

名前と識別子

-

- Dihydro Montelukast Sodium Salt

- sodium,2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

- CYC127

-

計算された属性

- せいみつぶんしりょう: 609.20800

じっけんとくせい

- PSA: 98.55000

- LogP: 7.22810

Dihydro Montelukast Sodium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D449215-5mg |

Dihydro Montelukast Sodium Salt |

142147-98-6 | 5mg |

$ 724.00 | 2023-09-07 | ||

| TRC | D449215-1mg |

Dihydro Montelukast Sodium Salt |

142147-98-6 | 1mg |

$ 176.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207579-1mg |

Dihydro Montelukast Sodium Salt, |

142147-98-6 | ≥95% | 1mg |

¥2106.00 | 2023-09-05 | |

| A2B Chem LLC | AA69592-10mg |

Cyclopropaneacetic acid, 1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, monosodium salt, (R)- (9CI) |

142147-98-6 | 98% | 10mg |

$1212.00 | 2024-04-20 | |

| TRC | D449215-2mg |

Dihydro Montelukast Sodium Salt |

142147-98-6 | 2mg |

$334.00 | 2023-05-18 | ||

| TRC | D449215-10mg |

Dihydro Montelukast Sodium Salt |

142147-98-6 | 10mg |

$ 1284.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207579-1 mg |

Dihydro Montelukast Sodium Salt, |

142147-98-6 | ≥95% | 1mg |

¥2,106.00 | 2023-07-10 |

Dihydro Montelukast Sodium Salt 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

142147-98-6 (Dihydro Montelukast Sodium Salt) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬